Serotonin adipate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of serotonin adipate involves the reaction of serotonin with adipic acid. The process typically includes dissolving serotonin in a suitable solvent, such as water or ethanol, and then adding adipic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Serotonin adipate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert serotonin to tryptamine derivatives.
Substitution: Serotonin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxyindoleacetic acid
Reduction: Tryptamine derivatives
Substitution: Various substituted serotonin derivatives
Scientific Research Applications
Serotonin adipate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological processes.
Industry: Utilized in the development of pharmaceuticals and as a component in various industrial processes.
Mechanism of Action
Serotonin adipate exerts its effects primarily through serotonin receptors, which are distributed throughout the central and peripheral nervous systems. The binding of serotonin to these receptors triggers a cascade of intracellular signaling pathways, leading to various physiological and behavioral responses. The specific effects depend on the receptor subtype and the tissue in which the receptor is expressed .
Comparison with Similar Compounds
Similar Compounds
- Serotonin hydrochloride
- Serotonin sulfate
- Serotonin tartrate
Comparison
Serotonin adipate is unique due to its specific counter-ion, adipic acid, which can influence the compound’s solubility, stability, and biological activity. Compared to other serotonin salts, this compound may offer distinct advantages in terms of its pharmacokinetic properties and potential therapeutic applications .
Properties
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)ethylazanium;6-hydroxy-6-oxohexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDKLAIWRJDCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16031-83-7 | |
Details | Compound: Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |
Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-34-8, 16031-83-7 | |
Record name | Serotonin adipinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serotonin adipinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016031837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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